1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea
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Overview
Description
1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea is a chemical compound with the molecular formula C₄H₁₀N₄O₃ and a molecular weight of 162.147 g/mol . This compound is known for its unique structure, which includes both carbamoylamino and hydroxymethyl functional groups. It has various applications in scientific research and industry due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea typically involves the reaction of formaldehyde with N,N’-methylenebis(urea) under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product. Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers utilize it in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which 1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea exerts its effects involves interactions with molecular targets such as enzymes and proteins. The carbamoylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the hydroxymethyl group can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea include:
N,N’-Methylenebis(urea): A precursor in the synthesis of the target compound.
1,3-Bis(hydroxymethyl)urea: Shares the hydroxymethyl functional group but lacks the carbamoylamino group.
N-Hydroxymethyl-N’-ureidomethylurea: Another related compound with similar functional groups
Properties
IUPAC Name |
1-[(carbamoylamino)methyl]-3-(hydroxymethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O3/c5-3(10)6-1-7-4(11)8-2-9/h9H,1-2H2,(H3,5,6,10)(H2,7,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGQMXHAYCPQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=O)N)NC(=O)NCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579611 |
Source
|
Record name | N-[(Carbamoylamino)methyl]-N'-(hydroxymethyl)urea (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38688-61-8 |
Source
|
Record name | N-[(Carbamoylamino)methyl]-N'-(hydroxymethyl)urea (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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